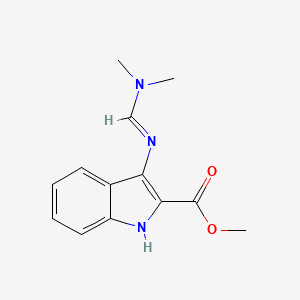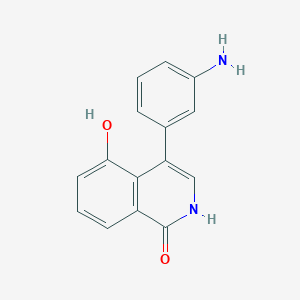![molecular formula C11H25NO3Si B15066658 N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide CAS No. 630113-18-7](/img/structure/B15066658.png)
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBDMS group is particularly useful for protecting hydroxyl groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with a hydroxyl-containing precursor in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: tert-butyldimethylsilyl chloride (TBDMS-Cl)
- Base: Imidazole or pyridine
- Solvent: Dimethylformamide (DMF)
- Conditions: Room temperature
-
Formation of Acetamide
- Reactant: Acetic anhydride or acetyl chloride
- Base: Triethylamine
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed using fluoride ions from reagents like tetra-n-butylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: TBAF in tetrahydrofuran (THF)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of amines
Substitution: Regeneration of the free hydroxyl group
Scientific Research Applications
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the development of pharmaceuticals where the protection of sensitive hydroxyl groups is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The protection is achieved through the formation of a silicon-oxygen bond, which is stable under a variety of reaction conditions. The TBDMS group can be selectively removed by treatment with fluoride ions, which cleave the silicon-oxygen bond, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers (TMS): Less stable compared to TBDMS ethers and more susceptible to hydrolysis.
Triisopropylsilyl ethers (TIPS): More sterically hindered than TBDMS ethers, providing greater protection but requiring harsher conditions for removal.
tert-Butyldiphenylsilyl ethers (TBDPS): More stable than TBDMS ethers but also more difficult to remove.
Uniqueness
N-(3-((tert-Butyldimethylsilyl)oxy)-2-hydroxypropyl)acetamide stands out due to the balance it offers between stability and ease of removal. The TBDMS group provides sufficient protection under a wide range of conditions while being removable under relatively mild conditions using fluoride ions. This makes it a versatile protecting group in organic synthesis .
Properties
CAS No. |
630113-18-7 |
|---|---|
Molecular Formula |
C11H25NO3Si |
Molecular Weight |
247.41 g/mol |
IUPAC Name |
N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C11H25NO3Si/c1-9(13)12-7-10(14)8-15-16(5,6)11(2,3)4/h10,14H,7-8H2,1-6H3,(H,12,13) |
InChI Key |
XWHKONHITZACCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)
![3,8-Dimethylcyclobuta[b]quinoxaline-1,2(3H,8H)-dithione](/img/structure/B15066594.png)











